molecular formula C21H20ClN3O3S B11348241 5-(4-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11348241
M. Wt: 429.9 g/mol
InChI Key: NIYABTSGXPYUCP-UHFFFAOYSA-N
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Description

  • This compound belongs to the oxazole class and features a benzothiophene ring fused with an oxazole ring.
  • The presence of a chlorophenyl group and an ethylcarbamoyl substituent adds complexity to its structure.
  • It exhibits potential biological activity due to its unique arrangement of functional groups.
  • Preparation Methods

      Synthetic Routes: One synthetic approach involves the coupling of a chlorophenylboronic acid with an ethylcarbamoyl-substituted oxazole precursor.

      Reaction Conditions: The specific reaction conditions and reagents used in this synthesis would depend on the chosen protocol.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents such as oxidants (e.g., peracids), reducing agents (e.g., hydrides), and nucleophiles (e.g., Grignard reagents) could be employed.

      Major Products: The specific products formed depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors) could reveal therapeutic applications.

      Medicine: Preliminary studies may assess its pharmacological properties, toxicity, and potential as a drug candidate.

      Industry: Its use in materials science (e.g., polymers, liquid crystals) or as a ligand in catalysis warrants exploration.

  • Mechanism of Action

    • The compound’s mechanism likely involves binding to specific molecular targets (e.g., proteins, nucleic acids).
    • Pathways affected could include signal transduction, enzyme inhibition, or modulation of cellular processes.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C21H20ClN3O3S

    Molecular Weight

    429.9 g/mol

    IUPAC Name

    5-(4-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

    InChI

    InChI=1S/C21H20ClN3O3S/c1-2-23-20(27)18-14-5-3-4-6-17(14)29-21(18)24-19(26)15-11-16(28-25-15)12-7-9-13(22)10-8-12/h7-11H,2-6H2,1H3,(H,23,27)(H,24,26)

    InChI Key

    NIYABTSGXPYUCP-UHFFFAOYSA-N

    Canonical SMILES

    CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

    Origin of Product

    United States

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